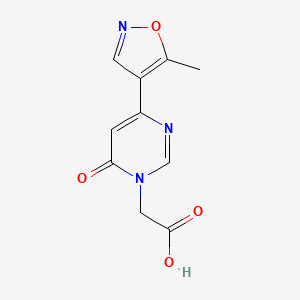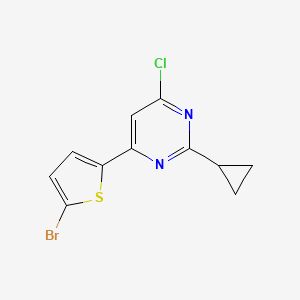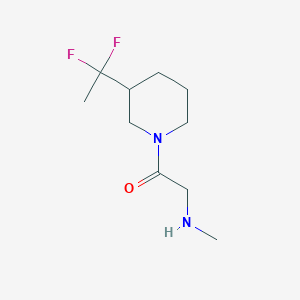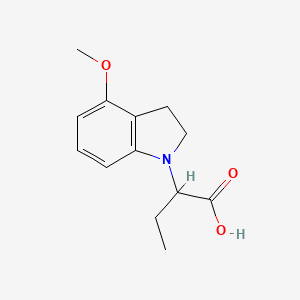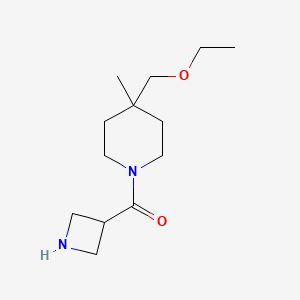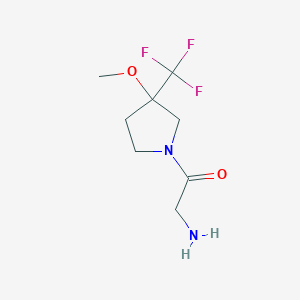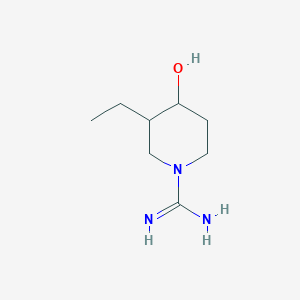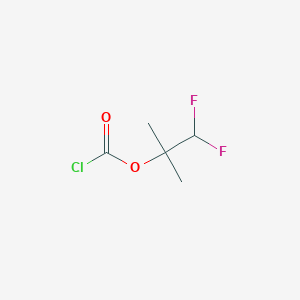
1,1-Difluoro-2-methylpropan-2-yl carbonochloridate
Overview
Description
1,1-Difluoro-2-methylpropan-2-yl carbonochloridate is a chemical compound with the molecular formula C5H7ClF2O2 . It has a molecular weight of 172.56 . This compound is used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7ClF2O2/c1-5(2,3(7)8)10-4(6)9/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid .Scientific Research Applications
Toxicological Profile and Clearance Mechanisms
A study on the deposition and clearance of a water-reactive vapor, closely related to the compound of interest, in rats highlighted the importance of understanding the toxicological profiles and clearance mechanisms of such compounds. The research found that the compound's deposition was mainly in specific nasal tissues, with clearance primarily through mucociliary clearance and swallowing. This study provides insights into how similar fluorinated compounds may interact with biological systems and their potential toxicological impacts (Dahl & Bechtold, 1985).
Metabolic Implications and Toxicity
Another study explored the metabolism of the hydrochlorofluorocarbon 1,2-dichloro-1,1-difluoroethane, which shares structural similarities with the target compound. The research provided valuable information on the metabolic pathways, identifying specific metabolites and their ratios in urine following exposure. This study underscores the importance of understanding the metabolic implications and potential toxicity of fluorinated compounds in the development of safer and more effective applications (Harris & Anders, 1991).
Fluorinated Compounds in Neuroinflammation Imaging
Research on the development of a novel ligand for PET imaging of colony-stimulating factor 1 receptor using a fluorinated compound offers insights into the potential application of similar fluorinated compounds, including "1,1-Difluoro-2-methylpropan-2-yl carbonochloridate," in the field of neuroinflammation imaging. This study highlights the utility of fluorinated compounds in developing imaging agents for detecting inflammation, which could have implications for diagnosing and understanding various inflammatory diseases (Lee et al., 2022).
Applications in Radiopharmaceuticals
A study on the synthesis and biological evaluation of radiolabeled amino acids for tumor imaging with PET demonstrated the potential of fluorinated compounds in developing radiopharmaceuticals for cancer diagnosis. The research on fluorinated analogues of alpha-aminoisobutyric acid provides a foundation for exploring the use of "this compound" in similar applications, contributing to advancements in medical imaging and diagnostics (McConathy et al., 2002).
Properties
IUPAC Name |
(1,1-difluoro-2-methylpropan-2-yl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2/c1-5(2,3(7)8)10-4(6)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOPSNSMYVIVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






